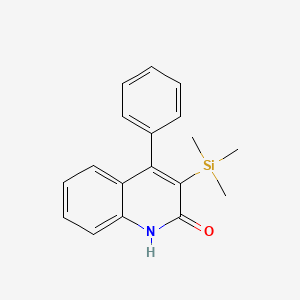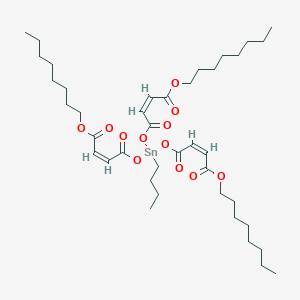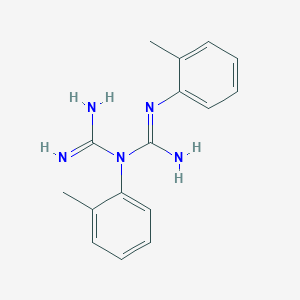![molecular formula C15H13ClN2O B14643980 N-[(Chloroimino)(4-methylphenyl)methyl]benzamide CAS No. 54433-21-5](/img/structure/B14643980.png)
N-[(Chloroimino)(4-methylphenyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Chloroimino)(4-methylphenyl)methyl]benzamide is an organic compound with a complex structure that includes a chloroimino group, a 4-methylphenyl group, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Chloroimino)(4-methylphenyl)methyl]benzamide typically involves the reaction of 4-methylbenzaldehyde with chloroamine under specific conditions to form the chloroimino intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
N-[(Chloroimino)(4-methylphenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloroimino group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
科学研究应用
N-[(Chloroimino)(4-methylphenyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(Chloroimino)(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets. The chloroimino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its biological effects.
相似化合物的比较
Similar Compounds
N-(4-methylphenyl)benzamide: Lacks the chloroimino group, resulting in different chemical properties and reactivity.
N-(4-chlorophenyl)benzamide: Contains a chloro group on the phenyl ring but lacks the imino functionality.
N-(4-methylphenyl)-2-chlorobenzamide: Similar structure but with a different substitution pattern on the benzamide moiety.
Uniqueness
N-[(Chloroimino)(4-methylphenyl)methyl]benzamide is unique due to the presence of both chloroimino and 4-methylphenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other related compounds, making it a valuable molecule for research and development.
属性
CAS 编号 |
54433-21-5 |
|---|---|
分子式 |
C15H13ClN2O |
分子量 |
272.73 g/mol |
IUPAC 名称 |
N-[N-chloro-C-(4-methylphenyl)carbonimidoyl]benzamide |
InChI |
InChI=1S/C15H13ClN2O/c1-11-7-9-12(10-8-11)14(18-16)17-15(19)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,18,19) |
InChI 键 |
WHYHUMCAXLYMEA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=NCl)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14643938.png)

![N-Phenyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14643942.png)
![4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14643961.png)
![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14643968.png)



![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)
![2-{[2-(Dibromomethyl)phenyl]methyl}oxirane](/img/structure/B14643998.png)
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
